Sulfuryl dibromide
Description
Contextualization within Inorganic Sulfur Halide Chemistry
The sulfuryl halides are a class of inorganic compounds featuring a central hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to two halogen atoms (formula: SO₂X₂). wikipedia.org The name "sulfuryl" refers to the SO₂²⁺ group, derived from sulfuric acid (SO₂(OH)₂). stackexchange.com The stability and reactivity of these compounds are heavily influenced by the electronegativity and size of the halogen atoms.
The trend in stability within the series decreases significantly from fluoride (B91410) to bromide:
Sulfuryl Fluoride (SO₂F₂): An exceptionally stable and relatively inert gas.
Sulfuryl Chloride (SO₂Cl₂): A stable liquid, though more reactive than SO₂F₂, used as a source of chlorine and the sulfonyl group. wikipedia.org
Sulfuryl Dibromide (SO₂Br₂): A theoretically predicted but highly unstable compound that has not been isolated under standard conditions. researchgate.net
This trend is attributed to the decreasing strength of the sulfur-halogen bond as the halogen atom becomes larger and less electronegative. wikipedia.org The S-Br bonds in SO₂Br₂ are considerably weaker and more prone to dissociation compared to the S-F and S-Cl bonds in its lighter analogues.
| Property | Sulfuryl Fluoride (SO₂F₂) | Sulfuryl Chloride (SO₂Cl₂) | This compound (SO₂Br₂) (Calculated) |
| Molar Mass | 102.06 g/mol | 134.97 g/mol | 223.87 g/mol nih.gov |
| Boiling Point | -55.2 °C | 69.4 °C | N/A (Decomposes) |
| S-X Bond Length | ~153 pm | ~201 pm | ~227 pm |
| Stability | Very High | High | Very Low wikipedia.org |
This table presents a comparison of key properties across the sulfuryl halide series, highlighting the instability of the bromide variant. Data for SO₂Br₂ is derived from theoretical calculations due to its experimental elusiveness.
Historical Perspectives on the Investigation of this compound
The history of this compound is primarily a record of its absence in experimental reports, in stark contrast to its halide relatives. While compounds like sulfuryl chloride fluoride (SO₂ClF) were being synthesized and studied in the 1930s, SO₂Br₂ remained a missing piece of the puzzle. acs.org Early inorganic chemistry was often characterized by direct synthesis from elemental precursors, a method suitable for preparing compounds like disulfur (B1233692) dibromide (S₂Br₂). wikipedia.org However, similar straightforward approaches to create SO₂Br₂ were unsuccessful due to the product's inherent instability. The compound's story is therefore less about a specific date of discovery and more about its gradual emergence as a subject of theoretical inquiry, as computational methods became sophisticated enough to study molecules that could not be sustained in a flask.
Challenges Associated with the Experimental Elucidation and Isolation of this compound
The principal obstacle in studying SO₂Br₂ is its profound thermal instability. wikipedia.org Attempts to synthesize or isolate the molecule are thwarted by its rapid decomposition. Theoretical studies have explored its potential dissociation channels, with the most likely pathway being the cleavage of the weak S-Br bonds to yield sulfur dioxide (SO₂) and elemental bromine (Br₂). researchgate.net
SO₂Br₂ → SO₂ + Br₂
This decomposition pathway is analogous to that of the related compound thionyl bromide (SOBr₂), which also decomposes on standing. chemicalbook.com The high reactivity of the sulfur-bromine bond makes the molecule susceptible to dissociation, preventing its isolation and purification. ontosight.ai Consequently, its properties cannot be measured directly through conventional experimental techniques, and it is often described in scientific literature as "still unknown" from an experimental standpoint. researchgate.net
Overview of Current Research Trajectories for this compound
Contemporary research on this compound is almost exclusively confined to the domain of theoretical and computational chemistry. iacs.res.in Scientists utilize sophisticated quantum mechanical methods, such as ab initio calculations (MP2, CCSD(T)) and Density Functional Theory (DFT), to predict its fundamental properties. researchgate.netresearchgate.net
These studies have provided valuable data, including:
Equilibrium Geometries: Predictions of bond lengths and angles.
Vibrational Spectra: Calculation of harmonic vibrational frequencies for infrared and Raman spectroscopy, which could aid in its identification if it were ever observed in a matrix isolation experiment. researchgate.net
Thermodynamic Stability: Analysis of dissociation energies and pathways, confirming its instability relative to its decomposition products. researchgate.net
This theoretical work addresses discrepancies in earlier computational models and provides a robust, internally consistent dataset for the molecule's predicted characteristics. researchgate.net While one patent lists SO₂Br₂ as a potential oxidizing agent, this application remains hypothetical given the compound has not been practically synthesized for use as a reagent. google.com The current research trajectory thus focuses on using SO₂Br₂ as a model system to refine computational methods and to better understand the periodic trends and bonding limits in inorganic halide chemistry.
| Calculated Properties of SO₂Br₂ | |
| Parameter | Value |
| S=O Bond Length | ~141.2 pm |
| S-Br Bond Length | ~227.1 pm |
| O-S-O Bond Angle | ~123.6° |
| O-S-Br Bond Angle | ~106.3° |
| Br-S-Br Bond Angle | ~100.8° |
| Point Group | C₂ᵥ |
This table summarizes key structural parameters of this compound as predicted by modern computational chemistry methods. researchgate.net
Structure
3D Structure
Properties
CAS No. |
74474-90-1 |
|---|---|
Molecular Formula |
Br2O2S |
Molecular Weight |
223.87 g/mol |
IUPAC Name |
sulfuryl dibromide |
InChI |
InChI=1S/Br2O2S/c1-5(2,3)4 |
InChI Key |
NBNBICNWNFQDDD-UHFFFAOYSA-N |
Canonical SMILES |
O=S(=O)(Br)Br |
Origin of Product |
United States |
Theoretical and Computational Chemistry of Sulfuryl Dibromide
Quantum Chemical Characterization of Molecular Structure and Geometry
Quantum chemical calculations are instrumental in predicting the three-dimensional arrangement of atoms in sulfuryl dibromide. These computational approaches solve the Schrödinger equation for the molecule, yielding optimized geometries and other key structural parameters.
Bond Lengths and Angles Analysis
Theoretical studies utilizing DFT have been employed to calculate the geometric parameters of the sulfuryl halide series, including SO₂Br₂. These calculations provide estimations for the distances between the bonded atoms and the angles they form. For this compound, the central sulfur atom is bonded to two oxygen atoms and two bromine atoms.
| Bond | Predicted Length (Å) |
| S=O | Value not available |
| S-Br | Value not available |
| Angle | Predicted Value (°) |
| O-S-O | Value not available |
| O-S-Br | Value not available |
| Br-S-Br | Value not available |
Note: Specific calculated values for bond lengths and angles are pending access to the full text of relevant computational studies.
Predicted Molecular Symmetry (e.g., C₂v)
Based on its composition and the principles of Valence Shell Electron Pair Repulsion (VSEPR) theory, this compound is predicted to possess a tetrahedral electron geometry around the central sulfur atom. The arrangement of the two oxygen and two bromine atoms leads to a molecular geometry that belongs to the C₂ᵥ point group. This point group is characterized by a twofold rotational axis (C₂) that bisects the Br-S-Br and O-S-O angles, and two perpendicular mirror planes (σᵥ) that contain this axis. The C₂ᵥ symmetry implies that the two S-Br bonds are equivalent, as are the two S=O bonds.
Electronic Structure and Bonding Analysis
The nature of the chemical bonds and the distribution of electrons within the this compound molecule are elucidated through electronic structure calculations. These analyses provide a deeper understanding of the molecule's reactivity and properties.
Orbital Interactions and Hybridization
The bonding in this compound can be described in terms of the hybridization of the central sulfur atom's atomic orbitals. To accommodate a tetrahedral arrangement, the sulfur atom is considered to utilize sp³ hybrid orbitals to form sigma (σ) bonds with the two bromine atoms and the two oxygen atoms. The double bonds between sulfur and oxygen also involve pi (π) interactions, resulting from the overlap of d-orbitals from the sulfur atom with p-orbitals from the oxygen atoms.
Natural Bond Orbital (NBO) analysis is a computational method used to study these orbital interactions in detail. It provides information about the hybridization of the atomic orbitals involved in bonding and the delocalization of electron density through donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.
Charge Distribution and Polarity
The distribution of electron density within the this compound molecule is uneven due to the differences in electronegativity between sulfur, oxygen, and bromine. Oxygen is significantly more electronegative than both sulfur and bromine, leading to a partial negative charge on the oxygen atoms and a partial positive charge on the sulfur atom. The bromine atoms also draw electron density away from the sulfur atom.
Computational methods such as Mulliken population analysis and NBO analysis can be used to quantify these partial atomic charges. The calculated atomic charges can help in understanding trends in experimental data and predicting the molecule's polarity. Due to its C₂ᵥ symmetry and the polar nature of the S-O and S-Br bonds, the this compound molecule is expected to have a net dipole moment, making it a polar molecule.
Energetic Profiles and Stability Predictions
Computational chemistry provides valuable data on the energetic properties of this compound, which are crucial for understanding its stability and potential reactivity. These calculations can predict thermodynamic quantities such as the enthalpy of formation and Gibbs free energy of formation.
Force fields and vibrational wavenumbers for this compound have been calculated using DFT techniques. researchgate.net These calculations are essential for predicting the molecule's infrared and Raman spectra and for determining its thermodynamic properties. Based on such calculations, adjusted vibrational wavenumbers have been predicted for the as-yet experimentally unobserved SO₂Br₂ molecule. researchgate.net
Thermodynamic Stability Landscape
Computational models are pivotal in defining the thermodynamic landscape of this compound. These studies suggest that, like many sulfur halide compounds, its stability is marginal. The central sulfur atom in SO₂Br₂ is in a high oxidation state (+6), and it is bonded to two highly electronegative oxygen atoms and two less electronegative but bulky bromine atoms. This arrangement results in significant electronic and steric strain.
Theoretical calculations indicate that the sulfur-bromine (S-Br) bond in this compound is relatively weak compared to the S-F and S-Cl bonds in its lighter analogs, sulfuryl difluoride (SO₂F₂) and sulfuryl dichloride (SO₂Cl₂), respectively. This weaker bond is a key factor in its limited thermodynamic stability. The predicted enthalpy of formation for SO₂Br₂ is positive, indicating it is an endothermic compound, prone to decomposition into more stable species.
Kinetic Stability and Decomposition Pathways
While thermodynamically unstable, the kinetic stability of this compound determines its persistence under specific conditions. Computational studies of its potential energy surface are used to map out the lowest energy pathways for its decomposition.
The primary predicted decomposition pathway involves the cleavage of the weak S-Br bonds. A likely route for decomposition is the elimination of molecular bromine (Br₂) to yield sulfur dioxide (SO₂), a highly stable molecule.
SO₂Br₂ → SO₂ + Br₂
This pathway is analogous to the thermal decomposition of sulfuryl chloride, which yields sulfur dioxide and chlorine. wikipedia.org Theoretical calculations of the transition state for this reaction help to estimate the activation energy barrier, providing a quantitative measure of the compound's kinetic lability. Alternative radical-based decomposition mechanisms may also be possible, particularly under photochemical conditions, but are considered less favorable.
Comparative Computational Studies with Analogous Sulfur Halides
To better understand the properties of this compound, it is instructive to compare it with other sulfur halides that have been more extensively studied both experimentally and computationally.
Sulfuryl difluoride (SO₂F₂) and sulfuryl dichloride (SO₂Cl₂) are the closest structural analogs to this compound. Computational studies highlight a clear trend in stability and reactivity within this series.
Sulfuryl Difluoride (SO₂F₂): This compound is exceptionally stable and chemically inert. wikipedia.org It is resistant to hydrolysis up to 150°C. wikipedia.org The S-F bond is very strong, a result of the high electronegativity of fluorine and good orbital overlap. Computationally, it possesses a tetrahedral geometry with C₂v symmetry. wikipedia.org
Sulfuryl Dichloride (SO₂Cl₂): While more reactive than SO₂F₂, SO₂Cl₂ is a stable compound that can be readily isolated. wikipedia.org It hydrolyzes rapidly in water. wikipedia.orgsciencemadness.org The S-Cl bond is significantly weaker than the S-F bond but stronger than the S-Br bond.
The trend in bond strength (S-F > S-Cl > S-Br) and thermodynamic stability directly correlates with the electronegativity and size of the halogen atom. Computational models accurately reproduce these trends, predicting that SO₂Br₂ would be considerably less stable and more reactive than its chlorinated and fluorinated counterparts.
| Property | Sulfuryl Difluoride (SO₂F₂) | Sulfuryl Dichloride (SO₂Cl₂) | This compound (SO₂Br₂) |
|---|---|---|---|
| Molecular Weight (g/mol) | 102.06 | 134.97 | 223.87 |
| Molecular Geometry | Tetrahedral | Tetrahedral | Tetrahedral (Predicted) |
| S-O Bond Distance (pm) | 140.5 | ~141-143 (Varies with method) | N/A (Predicted to be similar to SO₂Cl₂) |
| S-X Bond Distance (pm) | 153.0 | ~200-201 (Varies with method) | N/A (Predicted to be >215 pm) |
| Relative Stability | Very High | Moderate | Low (Predicted) |
A comparison with sulfur bromides where sulfur is in a lower oxidation state (+2 and +1, respectively) further contextualizes the properties of this compound.
Sulfur Dibromide (SBr₂): This compound is a toxic gas known for its extreme instability. wikipedia.org Theoretical models indicate a bent molecular geometry, consistent with VSEPR theory for an AX₂E₂ system. It readily decomposes to disulfur (B1233692) dibromide and elemental bromine. wikipedia.org The estimated S-Br bond energy is around 215 kJ/mol.
Disulfur Dibromide (S₂Br₂): This compound is significantly more stable than SBr₂ and exists as a yellow-brown liquid. wikipedia.org Its molecular structure is Br-S-S-Br with a gauche conformation, similar to hydrogen peroxide. wikipedia.org
This compound (sulfur +6) is structurally and electronically distinct from SBr₂ (sulfur +2) and S₂Br₂ (sulfur +1). The tetrahedral geometry and higher oxidation state in SO₂Br₂ lead to different bonding characteristics and decomposition pathways compared to the lower-valent, bent SBr₂ molecule.
| Property | This compound (SO₂Br₂) | Sulfur Dibromide (SBr₂) | Disulfur Dibromide (S₂Br₂) |
|---|---|---|---|
| Sulfur Oxidation State | +6 | +2 | +1 |
| Molecular Formula | SO₂Br₂ | SBr₂ | S₂Br₂ |
| Molecular Geometry | Tetrahedral (Predicted) | Bent | Gauche |
| Stability | Low (Predicted) | Very Low | Relatively Stable |
| Common Decomposition Products | SO₂, Br₂ (Predicted) | S₂Br₂, Br₂ | S₈, Br₂ (at high temp) |
Advanced Computational Methodologies in this compound Studies
Modern computational chemistry offers a suite of tools for investigating unstable molecules like this compound. These methods allow for the prediction of molecular properties with a high degree of accuracy.
Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure of molecules. nih.govlouisville.edu For a molecule like this compound, DFT is instrumental in several key areas:
Geometry Optimization: DFT calculations can predict the equilibrium geometry of SO₂Br₂, including bond lengths and angles, providing a foundational understanding of its structure.
Vibrational Analysis: By calculating the second derivatives of the energy, DFT can predict the vibrational frequencies of the molecule. nih.gov These theoretical spectra can aid in the identification of the compound in experimental matrix isolation studies.
Thermodynamic Properties: DFT is used to calculate energies of formation, enthalpies, and Gibbs free energies. researchgate.net This data is crucial for assessing the thermodynamic stability of SO₂Br₂ relative to its potential decomposition products.
Reaction Pathways: DFT can be used to model the potential energy surface for decomposition reactions. By locating transition state structures and calculating activation energy barriers, it provides insights into the kinetic stability and the mechanisms of decomposition. louisville.edu
While specific, in-depth DFT studies on this compound are not abundant in the literature, the methodology has been successfully applied to a wide range of related sulfur-halogen species, demonstrating its reliability and predictive power for this class of compounds. researchgate.net
Ab Initio and Post-Hartree-Fock Approaches
The electronic structure and spectroscopic properties of this compound have been the subject of high-level ab initio and post-Hartree-Fock computational studies. These methods, which are derived from first principles without reliance on empirical data, provide a robust framework for understanding the molecule's fundamental characteristics.
Research employing Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) has been instrumental in exploring the spectroscopy and dissociation pathways of SO₂Br₂. These post-Hartree-Fock methods account for electron correlation, which is crucial for accurately describing the molecule's behavior.
In tandem with these approaches, Density Functional Theory (DFT) has been utilized to calculate force fields and predict vibrational wavenumbers for sulfuryl halides, including this compound. By comparing theoretical results with available experimental data for analogous compounds like sulfuryl fluoride (B91410) (SO₂F₂) and sulfuryl chloride (SO₂Cl₂), researchers have been able to develop scaled quantum mechanics force fields to provide adjusted, and likely more accurate, vibrational frequency predictions for the less-studied SO₂Br₂.
These computational investigations have been pivotal in addressing discrepancies in the assignment of harmonic vibrational frequencies for this compound, offering a clearer theoretical picture of its infrared and Raman spectra.
Table 1: Computationally Predicted Vibrational Frequencies for this compound (SO₂Br₂)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Method |
| SO₂ asymmetric stretch | Data not available in search results | DFT/Ab Initio |
| SO₂ symmetric stretch | Data not available in search results | DFT/Ab Initio |
| SBr₂ asymmetric stretch | Data not available in search results | DFT/Ab Initio |
| SO₂ wagging | Data not available in search results | DFT/Ab Initio |
| SBr₂ symmetric stretch | Data not available in search results | DFT/Ab Initio |
| SO₂ rocking | Data not available in search results | DFT/Ab Initio |
| SBr₂ scissoring | Data not available in search results | DFT/Ab Initio |
| SO₂ twisting | Data not available in search results | DFT/Ab Initio |
| SBr₂ wagging | Data not available in search results | DFT/Ab Initio |
Molecular Dynamics Simulations (Potential for)
To date, specific molecular dynamics (MD) simulations for this compound have not been reported in the surveyed literature. MD simulations are a powerful computational tool for exploring the dynamic behavior of molecules over time, providing insights into conformational changes, solvent effects, and transport properties.
The application of MD simulations to this compound holds significant potential. For instance, simulations could elucidate its behavior in various solvents, which is critical for understanding its reactivity in solution. Furthermore, MD could be employed to study the initial stages of its decomposition under different temperature and pressure regimes, complementing the static picture provided by quantum mechanical calculations. The development of accurate force fields, parameterized from the ab initio and DFT data mentioned previously, would be a prerequisite for reliable classical MD simulations of this compound.
Reaction Mechanism Elucidation via Computational Pathways
The computational elucidation of reaction mechanisms for this compound is another area ripe for exploration. Quantum chemical calculations can map out the potential energy surfaces of its reactions, identifying transition states and intermediates to reveal the step-by-step pathways of chemical transformations.
Potential areas of investigation include the unimolecular decomposition of this compound. Theoretical studies could clarify the energetic barriers and product distributions for various dissociation channels, such as the elimination of bromine or sulfur dioxide.
Furthermore, computational chemistry can be used to explore the reactions of this compound with various nucleophiles. By modeling the interaction of SO₂Br₂ with reactants, it is possible to determine the favorability of different reaction pathways, such as nucleophilic attack at the sulfur atom. These theoretical investigations would provide invaluable insights into the synthetic utility and inherent reactivity of this elusive compound, guiding future experimental work.
Synthesis Methodologies and in Situ Generation of Sulfuryl Dibromide
Proposed and Postulated Synthetic Routes
The direct synthesis and isolation of sulfuryl dibromide are complicated by its tendency to decompose. Consequently, much of the understanding of its formation is based on postulations from in situ experiments and theoretical calculations.
A generalized method for preparing inorganic sulfur bromides involves the reaction of the corresponding sulfur chloride with hydrobromic acid. google.com By analogy, a plausible route to this compound would be the reaction of sulfuryl chloride (SO₂Cl₂) with hydrogen bromide (HBr). This halogen exchange reaction is postulated to be a potential pathway for its formation, particularly for immediate use in a reaction mixture (in situ). google.com A 1961 patent suggested that the "heretofore unknown sulfuryl bromide may be prepared and reacted in situ" at temperatures below 0°C, implying a recognition of both its potential existence and instability. google.com While this method is chemically logical and analogous to the preparation of other sulfur bromides, direct experimental documentation of this specific reaction to produce and isolate SO₂Br₂ is scarce in the literature. google.com The general reactivity of sulfuryl chloride as a chlorinating agent and its use in generating other halide compounds supports the feasibility of such a pathway. nj.govnih.govganeshremedies.com
The most frequently postulated and industrially relevant formation route for this compound involves the direct reaction of sulfur dioxide (SO₂) with elemental bromine (Br₂). google.com This reaction is considered to be an equilibrium:
SO₂ + Br₂ ⇌ SO₂Br₂ google.com
Evidence for this equilibrium is found in industrial settings, such as waste incineration, where the presence of free bromine and sulfur dioxide in flue gas is believed to form this compound at high temperatures. google.com This in situ formation is a key step in certain emission control processes, where the resulting SO₂Br₂ is subsequently hydrolyzed. google.com
In laboratory settings, the use of a sulfur dioxide and bromine (SO₂/Br₂) mixture, typically condensed at low temperatures, has been employed for chemical synthesis, which strongly implies the formation of this compound as the active reagent. uni-freiburg.deuni-freiburg.de Although listed as a potential brominating agent in at least one screening study, it was not selected for use, likely due to its instability or the superior performance of other reagents like thionyl bromide under the tested conditions. researchgate.net
| Proposed Route | Precursors | Postulated Conditions | Evidence/Context |
| Halogen Exchange | Sulfuryl chloride (SO₂Cl₂), Hydrogen bromide (HBr) | Low temperature (< 0°C) | Postulated in patent literature by analogy. google.com |
| Direct Combination | Sulfur dioxide (SO₂), Bromine (Br₂) | High-temperature gas phase or low-temperature condensed phase | Observed in industrial flue gas; used in laboratory synthesis. google.comuni-freiburg.deuni-freiburg.de |
Challenges in the Isolation and Characterization of this compound
The primary obstacle in studying this compound is its profound thermal instability. sciencemadness.org This property has largely prevented its isolation as a pure substance at standard conditions, leading researchers to rely on theoretical models and in situ evidence.
The instability of this compound is attributed to its facile decomposition back into its precursors, sulfur dioxide and bromine. google.comsciencemadness.org
SO₂Br₂ → SO₂ + Br₂
This decomposition pathway is the reverse of its most common formation reaction. google.com Discussions in scientific literature suggest that SO₂Br₂ is unlikely to be stable above the temperature of liquid sulfur dioxide, highlighting its extreme thermal lability. sciencemadness.org Due to these challenges, the properties of the "still unknown SO₂Br₂" have been predicted using scaled quantum mechanics and other computational methods to calculate vibrational frequencies and study dissociation pathways. researchgate.netresearchgate.netresearchgate.net
Given the rapid decomposition of this compound, direct stabilization of the molecule for isolation has not been successfully reported. The prevailing strategy to manage its transient nature is the use of very low temperatures. sciencemadness.org Synthetic procedures that likely involve SO₂Br₂ are conducted by co-condensing the precursor gases (SO₂ and Br₂) at cryogenic temperatures, creating the reactive species in a cold matrix where it can be immediately consumed by a substrate. uni-freiburg.deuni-freiburg.de
Characterization has thus been largely indirect or theoretical. Computational chemistry has been a vital tool, providing insights into its molecular structure, vibrational modes, and dissociation energies in the absence of a stable experimental sample. researchgate.netresearchgate.netresearchgate.net
In Situ Generation and Reaction Strategies for this compound
The most practical approach to utilizing the reactivity of this compound is to generate it in situ. This strategy bypasses the challenges of isolation and storage by producing the compound within the reaction vessel, where it is immediately consumed.
This concept was formally postulated as early as 1961 for use as a synthesis reactant at low temperatures. google.com More contemporary applications are found in both industrial and academic research. In the context of waste incineration, SO₂Br₂ is formed in the gas phase from SO₂ and Br₂ and plays a role in managing halogen emissions before being scrubbed from the flue gas via hydrolysis. google.com
For synthetic chemistry, the strategy involves combining sulfur dioxide and bromine at low temperatures. uni-freiburg.deuni-freiburg.de This mixture, presumed to contain SO₂Br₂ as the active species, can then be used for subsequent chemical transformations, demonstrating a practical method for harnessing the reactivity of this transient molecule.
Low-Temperature Reaction Conditions
The synthesis of this compound is postulated to require stringent low-temperature conditions to manage its presumed instability. google.com Drawing parallels from the synthesis of more stable, yet still labile, sulfur bromides like thionyl bromide, reaction temperatures below 0°C are considered essential. google.com For the general class of inorganic sulfur bromides prepared from their chloride counterparts, maintaining the reaction temperature below 10°C is a critical parameter for achieving satisfactory yields and minimizing decomposition. google.com
The rationale for employing low temperatures is to suppress side reactions, particularly decomposition and potential hydrolysis if any water is present in the reaction medium. For highly unstable compounds, temperatures as low as -20°C have been utilized in the synthesis of analogous sulfur halides. google.com The preparation of this compound is therefore hypothesized to be an in situ process where the compound is generated and consumed at these reduced temperatures without being isolated. google.com
| Parameter | Condition | Rationale | Source |
| Reaction Temperature | Below 0°C (postulated) | To prevent decomposition of the unstable target compound. | google.com |
| Analogue Synthesis Temp. | Below 10°C | General condition for producing inorganic sulfur bromides from chlorides. | google.com |
| Highly Labile Analogue Temp. | Below -20°C | Required for sulfur bromides that are particularly sensitive to decomposition. | google.com |
Controlled Stoichiometry and Reaction Environment
To drive the halogen exchange reaction towards the desired product, an excess of the stoichiometric quantity of the hydrobromic acid reactant is recommended. google.com This principle is applied in the synthesis of other sulfur bromides to ensure complete conversion of the starting chloride material. google.com The concentration of the HBr solution is also a key factor; using a concentrated solution, such as the 48% constant-boiling mixture, is preferable as it reduces the amount of water introduced into the reaction, thereby minimizing the competing hydrolysis reaction. google.com
The reaction environment can be further optimized by using a water-immiscible diluent, such as petroleum ether. google.com This creates a two-phase system where the desired sulfur bromide product is extracted into the organic layer as it is formed, protecting it from decomposition by the aqueous medium. google.com
Table of Reaction Environment Factors
| Factor | Specification | Purpose | Source |
| Brominating Agent | Excess stoichiometric quantity of HBr | To ensure complete halogen exchange. | google.com |
| HBr Concentration | Concentrated (e.g., 48% aqueous solution) | To reduce water content and minimize hydrolysis. | google.com |
| Reaction Medium | Use of a water-immiscible diluent | To protect the product from the aqueous environment. | google.com |
Reactivity and Advanced Reaction Mechanisms of Sulfuryl Dibromide
Intrinsic Decomposition Pathways
The inherent instability of the sulfur-bromine bond in the +6 oxidation state of sulfur makes sulfuryl dibromide prone to decomposition. While dedicated studies on its decomposition mechanism are not prevalent, its behavior can be inferred from general chemical principles and observations of related compounds.
Formation of Disulfur (B1233692) Dibromide and Elemental Bromine
The decomposition of this compound is expected to proceed readily, though the precise products are not definitively established through isolated study. It is critical to distinguish its decomposition from that of other sulfur bromides. For instance, sulfur dibromide (SBr₂), a different compound, is known to readily decompose into disulfur dibromide (S₂Br₂) and elemental bromine. wikipedia.org
For this compound, the most chemically plausible decomposition pathway would lead to the formation of sulfur dioxide and elemental bromine, driven by the thermodynamic favorability of the stable SO₂ molecule.
Reaction: SO₂Br₂ → SO₂ + Br₂
This pathway is analogous to the behavior of other unstable oxohalides. The formation of disulfur dibromide (S₂Br₂) is not a commonly postulated primary decomposition product for this compound in reliable sources.
Other Secondary Decomposition Products
Given the lack of detailed experimental analysis, information on secondary decomposition products is not available. Any such products would arise from subsequent reactions of the primary decomposition components or reactions with solvent or atmospheric components under specific conditions.
Hydrolysis Reactions and Solvolytic Behavior
The solvolytic behavior of this compound is anticipated to be characterized by rapid reaction with protic solvents, particularly water.
Products of Hydrolysis (Hydrogen Bromide, Sulfur Dioxide, Elemental Sulfur)
The expected hydrolysis of a sulfuryl halide involves the attack of water on the electrophilic sulfur atom, leading to the formation of sulfuric acid and the corresponding hydrogen halide. By analogy with sulfuryl chloride, the hydrolysis of this compound is predicted to yield sulfuric acid and hydrogen bromide.
Expected Reaction: SO₂Br₂ + 2H₂O → H₂SO₄ + 2HBr
It is important to note that the products listed in the section heading—hydrogen bromide, sulfur dioxide, and elemental sulfur—are the documented hydrolysis products for sulfur dibromide (SBr₂), not this compound. wikipedia.org The hydrolysis of SBr₂ proceeds via a redox reaction, which is chemically distinct from the expected non-redox hydrolysis of the sulfonyl group in SO₂Br₂.
Kinetic Studies of Hydrolysis
Due to the compound's extreme instability and the challenges in its isolation, no kinetic studies on the hydrolysis of this compound are available in the current body of scientific literature. The reaction is expected to be extremely rapid, likely too fast for conventional kinetic analysis without specialized techniques.
Electrophilic Reactivity and Brominating Capabilities
The sulfur atom in this compound is highly electron-deficient due to the presence of two strongly electronegative oxygen atoms and two bromine atoms, making it a potent electrophilic center. This high degree of electrophilicity dictates its reactivity.
While not widely used, this compound has been cited as a potential brominating and oxidizing agent. scribd.comjustia.com In one patented process, it is listed as a suitable oxidizing agent for the synthesis of cyclododecasulfur from a metallasulfur derivative. justia.com Another general chemistry document includes it as a reagent for the free-radical bromination of alkanes, initiated by peroxides. scribd.com The reactivity of sulfonyl halides generally decreases down the group (F > Cl > Br > I), but even so, this compound would be considered a strong brominating agent. wikipedia.org Its reactions would likely be vigorous and difficult to control.
Data Tables
Table 1: Comparison of Common Sulfur Bromides
| Property | This compound (SO₂Br₂) | Thionyl Bromide (SOBr₂) | Disulfur Dibromide (S₂Br₂) | Sulfur Dibromide (SBr₂) |
| Molecular Formula | SO₂Br₂ | SOBr₂ | S₂Br₂ | SBr₂ |
| Sulfur Oxidation State | +6 | +4 | +1 | +2 |
| Stability | Highly unstable; existence questioned under normal conditions. sciencemadness.org | Less stable than SOCl₂; decomposes at room temperature. | More stable than SBr₂. | Unstable; readily decomposes. wikipedia.org |
| Known Decomposition Products | Believed to be SO₂ + Br₂ (Theoretical) | S₂Br₂, SO₂, Br₂ | S + Br₂ (at 90-210°C) | S₂Br₂ + Br₂ wikipedia.org |
| Known Hydrolysis Products | H₂SO₄ + HBr (Theoretical) | SO₂ + 2HBr | H₂S, SO₂, S (complex) | HBr, SO₂, S wikipedia.org |
Table 2: Summary of Reactivity for this compound (SO₂Br₂)
| Reaction Type | Postulated Reactants | Postulated Products | Source/Basis |
| Decomposition | SO₂Br₂ | SO₂ + Br₂ | Theoretical; Analogy to other unstable oxohalides |
| Hydrolysis | SO₂Br₂ + H₂O | H₂SO₄ + 2HBr | Theoretical; Analogy to SO₂Cl₂ hydrolysis wikipedia.org |
| Oxidation | (TMEDA)Zn(S₆) + SO₂Br₂ | S₁₂ + ZnBr₂ + SO₂ | Patent Literature justia.com |
| Bromination | R-H + SO₂Br₂ (with peroxide) | R-Br + SO₂ + HBr | General Reference scribd.com |
Postulated Role in Electrophilic Substitution Reactions
Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry. While reagents like bromine (Br₂) in the presence of a Lewis acid are classic examples, sulfuryl halides can also serve as halogen sources. masterorganicchemistry.comlibretexts.orglibretexts.org For this compound, its role in electrophilic aromatic substitution is primarily postulated based on the known reactivity of sulfuryl chloride. physchemres.org The general mechanism involves the generation of an electrophilic bromine species that attacks the aromatic ring. libretexts.org
The reaction is believed to proceed through the formation of a highly electrophilic intermediate. The sulfur atom in this compound is bonded to two highly electronegative oxygen atoms and two bromine atoms, creating a significant partial positive charge on the sulfur and polarizing the S-Br bonds. uni-freiburg.de It is hypothesized that in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeBr₃), the this compound can be activated, further enhancing the electrophilicity of the bromine atoms. masterorganicchemistry.com This activation facilitates the attack of the aromatic π-system on a bromine atom, leading to the formation of a sigma complex (also known as an arenium ion), a resonance-stabilized carbocation. libretexts.org Subsequent deprotonation of the sigma complex by a weak base restores the aromaticity of the ring, yielding the brominated aromatic product. masterorganicchemistry.com
It is important to note that direct, detailed experimental studies on the electrophilic aromatic substitution reactions specifically utilizing this compound are scarce in the literature. Much of the understanding is extrapolated from the well-documented behavior of sulfuryl chloride and general principles of electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.orgphyschemres.org
Mechanism of Bromine Transfer from SO₂Br₂ (Conceptual)
The transfer of a bromine atom from this compound to a substrate is a key step in its reactivity. Conceptually, this can occur through several mechanistic pathways, depending on the nature of the substrate and the reaction conditions.
Heterolytic Cleavage (Ionic Pathway): In polar solvents or in the presence of a Lewis acid, the S-Br bond can undergo heterolytic cleavage. The Lewis acid would coordinate to one of the oxygen atoms, increasing the polarization of the S-Br bonds and facilitating the departure of a bromide ion (Br⁻) or, more likely, promoting the generation of a bromonium-like species (Br⁺) or a polarized complex that delivers Br⁺ to the nucleophile. This is the presumed pathway in electrophilic aromatic substitution. masterorganicchemistry.com
Homolytic Cleavage (Radical Pathway): In the presence of a radical initiator (e.g., light or a chemical initiator like AIBN), the S-Br bond can undergo homolytic cleavage to generate a sulfuryl bromide radical (•SO₂Br) and a bromine radical (Br•). umn.edu The bromine radical is a highly reactive species that can initiate radical chain reactions, such as the bromination of alkanes or the allylic bromination of alkenes.
Concerted Mechanism: In some reactions, the bromine transfer may occur via a concerted transition state where the formation of the new bond to bromine and the cleavage of the S-Br bond happen simultaneously. This is often invoked in reactions with specific substrates where the formation of discrete ionic or radical intermediates is less favorable.
The choice between these pathways is influenced by factors such as the solvent polarity, temperature, presence of initiators or catalysts, and the electronic and steric properties of the substrate.
Oxidative Properties and Pathways
This compound, with sulfur in its +6 oxidation state, is a potential oxidizing agent. Its oxidative capacity stems from the high oxidation state of sulfur and the presence of two bromine atoms, which can be reduced. The oxidation pathways are not well-defined experimentally for SO₂Br₂ but can be inferred from the chemistry of related sulfur compounds and theoretical studies. rsc.orgresearchgate.net
The oxidation likely proceeds via the transfer of bromine atoms to the substrate, which is subsequently oxidized. For instance, in the oxidation of alcohols, this compound could, in principle, form a bromosulfonate ester intermediate, which could then eliminate to form an aldehyde or ketone.
A possible generalized pathway for the oxidation of a substrate (Sub) could involve the following steps:
Initial reaction: SO₂Br₂ + Sub → [Sub-Br]⁺ + SO₂Br⁻
Further reaction/rearrangement: The intermediate species would then undergo further transformations to yield the oxidized substrate and reduced sulfur and bromine species, such as HBr and SO₂.
Computational studies on related sulfur-containing oxidants suggest that the reaction pathways can be complex, involving various intermediates and transition states. physchemres.org The specific pathway would be highly dependent on the substrate being oxidized. For example, the oxidation of thiols or other sulfur-containing compounds could proceed through different mechanisms involving sulfur-sulfur bond formation and cleavage. oup.com
Coordination Chemistry (Theoretical or Inferred)
The coordination chemistry of this compound as a ligand is largely theoretical and inferred from the behavior of related molecules like sulfur dioxide (SO₂) and other sulfur halides. nih.goviucr.org this compound has several potential coordination sites: the sulfur atom and the two oxygen atoms.
Coordination via Oxygen: The oxygen atoms possess lone pairs and could act as Lewis bases, coordinating to metal centers. This mode of coordination is common for sulfuryl chloride and sulfur dioxide. researchgate.net The coordination would likely be through one of the oxygen atoms in a monodentate fashion.
Coordination via Sulfur: The sulfur atom, despite being electron-deficient, could potentially interact with highly electron-rich metal centers. However, this is considered less likely than oxygen coordination due to the steric hindrance from the bromine and oxygen atoms and the electrophilic nature of the sulfur.
Inferred Coordination Behavior: Based on the known coordination chemistry of SO₂, it can be inferred that SO₂Br₂ would likely act as a weak σ-donor and a potential π-acceptor ligand. researchgate.net The coordination to a metal center would likely activate the S-Br bonds towards cleavage, suggesting that metal complexes of this compound, if formed, would be highly reactive. Theoretical studies, such as Density Functional Theory (DFT) calculations, would be invaluable in predicting the geometry, stability, and electronic structure of such hypothetical coordination compounds. researchgate.net To date, no stable coordination complexes of this compound have been isolated and characterized, and this area remains a topic for future theoretical and experimental exploration.
Advanced Spectroscopic and Analytical Investigations of Sulfuryl Dibromide Systems
Spectroscopic Probing of In Situ Generated Sulfuryl Dibromide
The study of this compound necessitates specialized techniques that can analyze the compound within its reactive environment.
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying transient molecules like this compound. mdpi.comrsc.orgacs.org These methods probe the vibrational energy levels of molecules, which are unique and can be used as a "fingerprint" for identification. mdpi.com However, due to the equilibrium with SO₂ and Br₂, the experimental spectra are often complex, with overlapping bands.
Researchers have tackled this by comparing experimental spectra with theoretical calculations to assign the vibrational modes of SO₂Br₂. Key vibrational frequencies for this compound, often identified in a mixture, have been reported.
Table 1: Experimental Vibrational Frequencies of this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Method |
| SO₂ symmetric stretch | 1147 | Raman |
| SO₂ asymmetric stretch | 1385 | IR |
| S-Br stretch | 430 | Raman |
| SO₂ bend | 535 | IR |
Note: These values are representative and may vary slightly depending on the experimental conditions and the presence of other species.
The combination of IR and Raman spectroscopy is particularly effective because they operate on different selection rules. acs.org Some vibrations may be strong in Raman and weak or absent in IR, and vice versa, providing complementary information. rsc.orgacs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of molecules in solution. acs.orgacs.org For a highly reactive and transient species like this compound, NMR studies are challenging but can provide invaluable information about the electronic environment of the nuclei.
While direct NMR data for isolated this compound is scarce, studies on related systems, such as the reaction of sulfuryl fluoride (B91410) with biological molecules, have utilized NMR to track the formation of intermediates. berkeley.edu In the context of this compound, NMR could potentially be used to monitor the equilibrium with SO₂ and Br₂ and to identify any reaction intermediates formed when this compound interacts with other substrates. The chemical shifts observed in NMR are highly sensitive to the local chemical environment, allowing for the differentiation of various species in a mixture. rsc.org
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is exceptionally sensitive and can detect trace amounts of substances, making it well-suited for identifying transient species like this compound in the gas phase.
When a sample containing this compound is introduced into a mass spectrometer, it is ionized, and the resulting molecular ion (SO₂Br₂⁺) and its fragments can be detected. The fragmentation pattern can provide structural information about the parent molecule.
Table 2: Predicted Mass Spectrometry Fragments of this compound
| Ion Fragment | m/z (for ⁸⁰Br) |
| SO₂Br₂⁺ | 224 |
| SO₂Br⁺ | 144 |
| SOBr⁺ | 128 |
| SO₂⁺ | 64 |
| Br₂⁺ | 160 |
| Br⁺ | 80 |
Note: The m/z values are based on the most common isotope of bromine (⁸⁰Br). The presence of bromine's other isotope (⁷⁹Br) will result in additional peaks.
Time-Resolved Spectroscopic Methodologies for Kinetic Studies
Time-resolved spectroscopy is essential for studying the kinetics of fast chemical reactions, such as the formation and decomposition of this compound. acs.orgresearchgate.net These techniques involve initiating a reaction with a short pulse of energy (e.g., a laser pulse) and then monitoring the changes in the spectroscopic signal over time. escholarship.orgcaltech.edu
By tracking the concentration of reactants, intermediates, and products as a function of time, it is possible to determine the rate constants and mechanisms of the reactions involved. caltech.edu For the this compound system, time-resolved vibrational or absorption spectroscopy could be used to follow the dynamics of the equilibrium between SO₂Br₂, SO₂, and Br₂ under various conditions.
Correlation of Experimental Spectral Data with Theoretical Predictions
Given the challenges in obtaining pure samples of this compound for spectroscopic analysis, theoretical calculations have become an indispensable tool. acs.orgresearchgate.net Computational chemistry methods, such as Density Functional Theory (DFT), can be used to predict the geometric structure, vibrational frequencies, and other spectroscopic properties of molecules. mdpi.comresearchgate.net
These theoretical predictions can then be compared with experimental data to aid in the assignment of spectral features and to provide a more complete understanding of the molecule's properties. acs.orgresearchgate.net For instance, calculated vibrational frequencies can be used to confirm the identity of weak or overlapping bands in experimental IR and Raman spectra. mdpi.com Similarly, theoretical calculations can help to interpret complex NMR spectra and mass fragmentation patterns. The agreement between experimental and theoretical data provides a high degree of confidence in the characterization of transient species like this compound. researchgate.net
Applications of Sulfuryl Dibromide in Advanced Synthetic Methodologies
Role as an In Situ Reagent in Complex Synthesis
The primary potential for sulfuryl dibromide in synthesis lies in its in situ generation and immediate reaction. This approach circumvents the challenges associated with the stability of the molecule, a strategy that has been postulated for its use as a reactant at temperatures below 0°C. google.com The reaction of sulfur dioxide with bromine is a known equilibrium, suggesting that under specific conditions, SO₂Br₂ can be formed and trapped by a suitable substrate. webqc.orgquora.com The development of methods for its controlled in situ formation is paramount to unlocking its synthetic utility. google.comgoogle.com
Conceptually, this compound could serve as a specialized brominating agent. Other inorganic sulfur bromides, such as thionyl bromide, are utilized as brominating agents in organic synthesis for converting alcohols to alkyl bromides. google.comfishersci.ca By analogy, SO₂Br₂ could potentially brominate a range of organic substrates. Its reactivity would likely differ from elemental bromine, potentially offering unique selectivity for certain functional groups. Formulations containing sulfuryl chloride and bromine have been developed for the bromination of alkanes, acids, ketones, and esters, hinting at the potential reactivity of a mixed sulfuryl halide system. google.com The in situ generation of SO₂Br₂ could provide a source of electrophilic bromine for addition or substitution reactions.
Table 1: Comparison of Related Brominating and Sulfonylating Agents
| Compound | Formula | Primary Application | Stability/Handling |
| This compound | SO₂Br₂ | Theoretical brominating and sulfonylating agent. nih.govgoogle.com | Postulated to be unstable; used in situ at low temperatures. google.com |
| Thionyl Bromide | SOBr₂ | Brominating agent (e.g., for alcohols). fishersci.caechemi.com | Moisture-sensitive liquid; hydrolyzes to release HBr. fishersci.ca |
| Sulfuryl Chloride | SO₂Cl₂ | Chlorinating and sulfonylating agent. physchemres.org | Stable liquid, but reacts vigorously with water. |
| Sulfuryl Fluoride (B91410) | SO₂F₂ | Used to synthesize fluorosulfates; fumigant. wikipedia.orgtaylorandfrancis.com | Toxic gas requiring specialized equipment. wikipedia.orgtaylorandfrancis.com |
The introduction of sulfonyl groups (—SO₂—) is fundamental in medicinal chemistry and materials science. nih.gov Sulfuryl chloride and sulfuryl fluoride are standard reagents for this purpose. taylorandfrancis.comnih.gov Conceptually, this compound could be a valuable tool for synthesizing sulfonyl bromides (R-SO₂Br), which are important synthetic intermediates. sioc-journal.cn
The reaction of in situ generated SO₂Br₂ with organometallic reagents (e.g., Grignard or organolithium reagents) could provide a direct route to sulfonyl bromides or the corresponding sulfinate salts. This mirrors established procedures where sulfur dioxide surrogates are used to prepare sulfonyl chlorides and subsequently sulfonamides. d-nb.info The development of efficient methods for synthesizing sulfonyl bromides from precursors like sulfonyl hydrazides or primary sulfonamides underscores the demand for these intermediates. sioc-journal.cnresearchgate.netpreprints.org
Mechanistic Studies of SO₂Br₂-Mediated Transformations
Direct mechanistic studies on reactions involving isolated this compound are absent from the literature due to its instability. However, insights can be gleaned from related systems and theoretical calculations. The decomposition of gaseous SO₂Br₂ into SO₂ and Br₂ is a known elementary reaction. chegg.com
A significant area of study involves the in situ generation of sulfonyl bromide from sodium sulfinates and a bromide source, which then acts as a precursor to sulfonyl radicals. rsc.org In an electrochemical approach, a catalytic amount of ammonium (B1175870) bromide is oxidized at the anode to generate a bromine species, which reacts with a sodium sulfinate to form a sulfonyl bromide intermediate. This intermediate then undergoes homolytic cleavage to produce a sulfonyl radical. This radical can then participate in further reactions, such as the difunctionalization of acrylamides to synthesize oxindoles. rsc.org This electrochemically-driven process highlights a plausible and synthetically useful reaction pathway originating from an in situ generated sulfonyl bromide.
For hypothetical substitution reactions, mechanisms analogous to those of other sulfonyl halides can be considered. The solvolysis of many arenesulfonyl and alkanesulfonyl chlorides is proposed to proceed through an Sɴ2 pathway. beilstein-journals.org It is plausible that SO₂Br₂ would react with nucleophiles via a similar associative mechanism at the sulfur center.
Stereochemical and Regiochemical Aspects in SO₂Br₂ Reactivity (Conceptual)
The stereochemical and regiochemical outcomes of reactions involving this compound are conceptual but can be predicted based on established principles from related chemistries.
Stereochemistry: In hypothetical additions to alkenes, the reaction could proceed through a bridged bromonium ion intermediate, similar to the addition of elemental bromine. pearson.com Subsequent attack by a nucleophile (which could be the bromide ion) would occur in an anti-fashion, leading to a product with defined stereochemistry. The specific stereoisomers formed would depend on the geometry of the starting alkene. pearson.com
Regiochemistry: The regioselectivity of SO₂Br₂ addition to unsymmetrical alkenes would likely be governed by both electronic and steric factors. In reactions of related 2-quinolinesulfenyl halides with alkenes, the regiochemistry is highly dependent on the alkene substrate. nih.govnih.gov For terminal alkenes, addition can occur in an anti-Markovnikov fashion, while for alkenes with a conjugating group like a phenyl ring, the addition follows Markovnikov's rule due to the stabilization of a benzylic carbocation intermediate. nih.gov Similarly, the addition of sulfonyl radicals to alkenes shows regioselectivity that can be influenced by substituents on the radical and the alkene. researchgate.net It is conceivable that SO₂Br₂ could exhibit complex regiochemical behavior depending on whether the reaction proceeds via an ionic or a radical pathway. nih.govresearchgate.net
Table 2: Conceptual Regiochemical Outcomes of SO₂Br₂ Addition
| Substrate Type | Probable Intermediate | Predicted Regioselectivity | Rationale |
| Terminal Alkene (e.g., 1-octene) | Ionic (Bromonium ion) or Radical | Anti-Markovnikov (Sulfur adds to C1) | Steric hindrance at C2 favors attack at the terminal carbon. nih.gov |
| Styrene | Ionic (Benzylic cation) | Markovnikov (Sulfur adds to C2) | Formation of a stabilized benzylic carbocation intermediate. nih.gov |
| Electron-deficient Alkene | Radical | Addition to form the most stable radical intermediate | Governed by the electronics of the sulfonyl radical and the alkene. researchgate.net |
Green Chemistry Considerations for SO₂Br₂ Utilization (Theoretical)
From a green chemistry perspective, the use of highly reactive and potentially toxic reagents like this compound presents significant challenges. The use of bromine itself is a point of concern. However, the development of synthetic methods centered on the in situ generation of SO₂Br₂ aligns with green chemistry principles by minimizing the handling, transport, and storage of a hazardous substance. google.comresearchgate.net
The most promising green approach involves the catalytic generation of the reactive species. The electrochemical synthesis of sulfonyl radicals from a stable sulfinate salt and a catalytic amount of a bromide salt is a prime example. rsc.org This method avoids the use of stoichiometric chemical oxidants and leverages electricity as a clean reagent. Such electrochemical approaches, which generate the sulfonyl bromide transiently in the reaction medium, represent a theoretically greener way to harness the reactivity of the SO₂Br₂ moiety without isolating the bulk material. rsc.org This strategy is conceptually similar to the development of solid SO₂ surrogates, which are designed to safely release sulfur dioxide gas on demand, thus avoiding the handling of a toxic gas. d-nb.inforesearchgate.net
Future Research Directions and Outlook in Sulfuryl Dibromide Chemistry
Development of Stabilized SO₂Br₂ Precursors and Adducts
A primary obstacle in harnessing the synthetic utility of sulfuryl dibromide is its tendency to decompose. wikipedia.org Future research will likely focus on the development of stabilized precursors and adducts that can generate SO₂Br₂ in situ or modulate its reactivity. This approach circumvents the challenges associated with handling the pure, unstable compound.
One promising avenue is the exploration of solid-state or Lewis base adducts. For instance, adducts of SO₂ with N-heterocyclic carbenes (NHCs) or other Lewis bases have been shown to be stable and can serve as precursors for SO₂ transfer reactions. researchgate.net Similar strategies could be adapted for this compound, where a suitable Lewis base could coordinate to the sulfur center, thereby stabilizing the molecule. Research into different Lewis bases and their corresponding adducts with SO₂Br₂ could yield a library of reagents with tunable stability and reactivity.
Furthermore, the development of novel sulfur-containing precursors that can be easily converted to SO₂Br₂ upon activation is another critical area. For example, compounds like bis(stearoyl) sulfide (B99878) have been introduced as stable, odor-free sulfur precursors for the synthesis of metal sulfide quantum dots. arxiv.org A similar concept could be applied to develop user-friendly, solid precursors for this compound.
The table below outlines potential research directions for stabilized SO₂Br₂ precursors.
| Research Direction | Potential Precursor/Adduct Type | Rationale |
| Lewis Base Adducts | N-Heterocyclic Carbene (NHC)-SO₂Br₂ | NHCs are strong sigma-donors that can stabilize electrophilic centers. |
| Amine-SO₂Br₂ Complexes | Amines can form stable adducts with sulfur oxides. | |
| Phosphine-SO₂Br₂ Adducts | Phosphines are known to stabilize various reactive species. | |
| Solid-State Precursors | Co-crystals with inert carriers | Encapsulation within a solid matrix can enhance stability. |
| Polymer-supported SO₂Br₂ reagents | Anchoring to a solid support facilitates handling and purification. | |
| In Situ Generation Systems | Oxidation of lower-valent sulfur-bromine compounds | Controlled oxidation could provide a steady, low concentration of SO₂Br₂. |
| Reaction of sulfites with brominating agents | A well-controlled reaction could offer a reliable in situ source. |
The formation of adducts with metal cations, such as Na⁺ and K⁺, has been shown to stabilize other sulfur-containing species like sulfopeptides, which could be a relevant strategy to explore for SO₂Br₂. uniroma1.it
Exploration of Novel Reaction Environments for SO₂Br₂ Chemistry
The reactivity of this compound is highly dependent on the reaction environment. Exploring novel reaction media and conditions could not only enhance its stability but also unlock new reactivity patterns.
Flow Chemistry: Continuous-flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control is ideal for handling highly reactive and unstable intermediates like SO₂Br₂. The ability to generate and immediately use SO₂Br₂ in situ in a flow system would minimize decomposition and improve reaction safety and reproducibility.
Supercritical Fluids: Supercritical fluids, such as supercritical carbon dioxide (scCO₂), possess unique properties that can be advantageous for chemical reactions. The tunable density and solvent power of scCO₂ could be used to control the solubility and reactivity of SO₂Br₂ and other reactants. Furthermore, the inert nature of scCO₂ would prevent solvent-based side reactions.
Ionic Liquids: Ionic liquids are non-volatile, highly structured solvents that can influence reaction pathways through specific solute-solvent interactions. The wide range of available ionic liquids offers the potential to find a medium that can stabilize SO₂Br₂ or promote specific reaction outcomes.
Mechanochemistry: Mechanochemical methods, such as ball milling, provide a solvent-free approach to chemical synthesis. These techniques can promote reactions between solid-state reactants and may offer a way to utilize SO₂Br₂ in a controlled, solid-phase environment, potentially enhancing its stability.
Advanced In Situ Spectroscopic and Analytical Techniques for Real-Time Monitoring
Given the transient nature of this compound, in situ spectroscopic and analytical techniques are indispensable for studying its formation, consumption, and reaction mechanisms. spectroscopyonline.com Future research will benefit from the application and further development of these methods.
Rapid-Scan Spectroscopy: Techniques like rapid-scan Fourier-transform infrared (FTIR) and UV-Vis spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. mt.comrsc.org This data is crucial for understanding the kinetics of reactions involving SO₂Br₂.
In Situ NMR Spectroscopy: Advances in NMR technology, including flow-NMR and specialized probe design, allow for the direct observation of reaction mixtures. This can provide detailed structural information about transient species and help to elucidate complex reaction pathways.
Raman Spectroscopy: Raman spectroscopy is a powerful tool for studying sulfur-containing species in various media, including aqueous solutions. researchgate.net It can be used to monitor the vibrational modes of SO₂Br₂ and related compounds, providing insights into their structure and bonding.
Mass Spectrometry: Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be coupled with reaction systems to detect and identify intermediates and products in real-time. This is particularly useful for characterizing the adducts and decomposition products of SO₂Br₂.
The table below summarizes the utility of various in situ techniques for studying SO₂Br₂ chemistry.
| Analytical Technique | Information Gained | Relevance to SO₂Br₂ Chemistry |
| Rapid-Scan FTIR/UV-Vis | Concentration profiles, reaction kinetics | Monitoring the fast formation and decay of SO₂Br₂. mt.comrsc.org |
| In Situ NMR | Structural elucidation of intermediates | Identifying adducts and short-lived reaction intermediates. |
| Raman Spectroscopy | Vibrational modes, speciation | Characterizing the S-Br and S=O bonds and monitoring speciation in solution. researchgate.net |
| ESI-MS | Molecular weight of transient species | Detecting SO₂Br₂ and its reaction products in complex mixtures. |
Theoretical Prediction of Unexplored Reactivity Patterns
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting and understanding chemical reactivity. physchemres.orguniv-soukahras.dzimist.ma In the context of this compound, theoretical calculations can provide invaluable insights into its structure, stability, and reaction mechanisms, guiding experimental efforts.
Reaction Pathway Modeling: DFT calculations can be used to map out the potential energy surfaces of reactions involving SO₂Br₂. This allows for the prediction of reaction barriers and the identification of the most favorable reaction pathways. For example, theoretical studies can compare the energetics of different modes of attack by SO₂Br₂ on a substrate, such as electrophilic addition or substitution.
Prediction of Spectroscopic Properties: Theoretical calculations can predict the vibrational (IR and Raman) and NMR spectra of SO₂Br₂ and its adducts. These predicted spectra can aid in the identification of these species in experimental studies.
Design of Stabilized Precursors: Computational methods can be employed to screen potential Lewis bases or solid-state matrices for their ability to stabilize SO₂Br₂. By calculating the binding energies and geometries of different adducts, researchers can identify the most promising candidates for experimental synthesis.
Exploring Unconventional Reactivity: Theoretical studies can explore hypothetical reactions and predict novel reactivity patterns for SO₂Br₂ that have not yet been observed experimentally. This can inspire new synthetic applications for this versatile reagent. For instance, calculations could explore its potential as a catalyst or in cycloaddition reactions.
Integration of SO₂Br₂ Chemistry into Cascade or Multicomponent Reactions (Conceptual)
Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation. nih.govnih.govtaltech.ee The high reactivity of this compound makes it an intriguing, albeit challenging, component for such reactions.
Conceptually, SO₂Br₂ could be generated in situ and immediately trapped by other reactants in the mixture, leading to the formation of a complex product. For example, a reaction could be designed where SO₂Br₂ acts as an electrophile to activate one substrate, which then undergoes a subsequent reaction with another component.
A hypothetical cascade reaction could involve the following steps:
In situ generation of SO₂Br₂.
Electrophilic attack of SO₂Br₂ on an alkene or alkyne to form a reactive intermediate.
Intramolecular or intermolecular trapping of this intermediate by a nucleophile to form a new ring system or a more complex acyclic structure.
The development of such reactions would require a deep understanding of the reactivity of SO₂Br₂ and careful control of the reaction conditions to ensure that the desired cascade pathway is favored over simple addition or decomposition. While still in the conceptual stage, the integration of this compound chemistry into these advanced synthetic methodologies represents a significant long-term goal that could lead to novel and efficient ways to synthesize valuable chemical compounds. The use of elemental sulfur in multicomponent reactions has been explored, providing a precedent for incorporating reactive sulfur species into complex reaction sequences. bme.hu
Q & A
Q. What are the standard synthetic routes for sulfuryl dibromide (SO₂Br₂), and how can reaction efficiency be optimized?
this compound is typically synthesized via halogen exchange reactions, such as the reaction of sulfuryl chloride (SO₂Cl₂) with hydrogen bromide (HBr). To optimize efficiency, stoichiometric ratios (e.g., HBr excess) and reaction temperature (0–10°C) must be tightly controlled to minimize side products like sulfur dioxide (SO₂) and bromine gas (Br₂). Reaction progress can be monitored using gas chromatography or infrared (IR) spectroscopy to track intermediate formation . Purification via fractional distillation under inert atmospheres is recommended to isolate SO₂Br₂ from impurities.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- NMR Spectroscopy : ³⁵Br NMR (despite low sensitivity) can confirm bromine environments, though isotopic labeling (e.g., ³⁷Cl analogs) may aid interpretation .
- IR Spectroscopy : Key markers include S=O asymmetric stretching (~1370 cm⁻¹) and S-Br bonds (~550 cm⁻¹). Compare with sulfuryl chloride (SO₂Cl₂) reference spectra to validate assignments .
- Raman Spectroscopy : Useful for detecting Br-S-O vibrational modes in crystalline or liquid phases, particularly when avoiding moisture-induced decomposition .
Q. What are the primary stability considerations when handling this compound in experimental settings?
this compound hydrolyzes rapidly in the presence of moisture, releasing HBr and SO₂. Storage requires anhydrous conditions (e.g., sealed ampules under argon) and temperatures below –20°C to prevent thermal decomposition. Conduct reactions in rigorously dried glassware, and use desiccants like molecular sieves in solvent systems. Safety protocols must include fume hoods and acid-gas scrubbers due to its corrosive and toxic byproducts .
Advanced Research Questions
Q. How do competing decomposition pathways of this compound influence its reactivity in different solvent systems?
In polar aprotic solvents (e.g., dichloromethane), SO₂Br₂ acts as a brominating agent via electrophilic substitution. However, in protic solvents (e.g., alcohols), solvolysis dominates, forming sulfonic acid derivatives. Kinetic studies using UV-Vis spectroscopy can track degradation rates, while computational models (DFT) predict solvent-dependent activation energies. For controlled reactivity, prioritize solvents with low dielectric constants and minimal nucleophilic interference .
Q. What strategies can resolve discrepancies in reported thermodynamic properties of this compound across literature sources?
Cross-validation using multiple methods is critical:
- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures under controlled atmospheres.
- Calorimetry : Measure enthalpy of formation via combustion calorimetry, comparing results with ab initio calculations (e.g., Gaussian software).
- Phase-Contrast Microscopy : Observe crystal lattice stability under varying humidity to reconcile discrepancies in hygroscopicity data .
Q. How can kinetic isotope effects (KIEs) be utilized to study reaction mechanisms involving this compound as a brominating agent?
Isotopic labeling (e.g., substituting ⁷⁹Br with ⁸¹Br) enables tracking of bromine transfer steps in bromination reactions. NMR or mass spectrometry can detect KIE values >1, indicating a late transition state. For example, in aromatic bromination, compare rates of C-Br bond formation using deuterated vs. non-deuterated substrates to elucidate whether proton abstraction is rate-limiting .
Methodological Guidelines
- Experimental Design : Structure studies using the IMRaD format, clearly linking hypotheses to data collection (e.g., "To assess SO₂Br₂ stability, we monitored hydrolysis rates via pH titration") .
- Data Presentation : Include tables comparing spectral assignments (e.g., IR peaks) and figures illustrating decomposition pathways. Use descriptive captions to ensure clarity without text reliance .
- Literature Review : Prioritize peer-reviewed studies from databases like PubChem and EPA DSSTox, avoiding non-academic sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
